![molecular formula C54H36O8 B2817554 [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]- CAS No. 1610858-96-2](/img/structure/B2817554.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-
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Description
[1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]- is a useful research compound. Its molecular formula is C54H36O8 and its molecular weight is 812.874. The purity is usually 95%.
BenchChem offers high-quality [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of Schiff Bases and Metal Complexes This compound can be used in the synthesis of Schiff bases . Schiff bases are a well-documented class of ligands that are capable of bonding to almost all metals of the periodic table . They are generally formed through a condensation reaction of carbonyl compounds with primary amines . The Schiff bases derived from this compound can react with copper-, iron- and zinc-acetate, producing the corresponding complexes .
Biomedical Applications
The Schiff bases and their metal complexes synthesized from this compound have been investigated for their potential as anticancer or antimicrobial agents . This opens up a wide range of possibilities for the use of this compound in the field of medicine and drug development .
Covalent Organic Frameworks (COFs)
This compound can be used in the synthesis of two-dimensional covalent organic frameworks (COFs) with hierarchical porosity . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . They are characterized by their inherent porosity originating from their well-ordered nanopores which are designable, tunable and modifiable through pore engineering .
Dyeing Performance
This compound can also be used in the synthesis of dyes . Starting with benzidine, bis azo dyes can be synthesized by diazotizing it with a solution of sodium nitrite in diluted hydrochloric acid at 0 °C .
properties
IUPAC Name |
4-[4-[1,2,2-tris[4-(4-carboxyphenyl)phenyl]ethenyl]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H36O8/c55-51(56)45-25-9-37(10-26-45)33-1-17-41(18-2-33)49(42-19-3-34(4-20-42)38-11-27-46(28-12-38)52(57)58)50(43-21-5-35(6-22-43)39-13-29-47(30-14-39)53(59)60)44-23-7-36(8-24-44)40-15-31-48(32-16-40)54(61)62/h1-32H,(H,55,56)(H,57,58)(H,59,60)(H,61,62) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIWRSPHUBZZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C8=CC=C(C=C8)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H36O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]- |
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